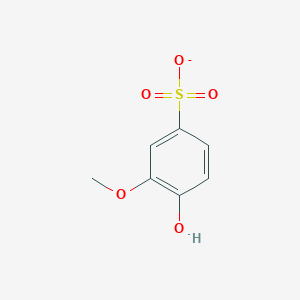

4-hydroxy-3-methoxybenzenesulfonate

Descripción

Historical Context and Discovery

4-Hydroxy-3-methoxybenzenesulfonate, commonly known as sulfogaiacol, traces its origins to the structural modification of guaiacol, a phenolic compound first isolated from guaiac resin by A. Sobrero in 1843. The sulfonation of guaiacol to produce this compound emerged in the early 20th century, driven by the need for water-soluble derivatives of phenolic compounds for medicinal applications. Early synthetic methods involved treating guaiacol with concentrated sulfuric acid under controlled conditions, as described in a 2014 Chinese patent detailing optimized sulfonation protocols. The compound gained prominence as an expectorant in mid-20th-century pharmacopeias, reflecting its improved solubility compared to parent phenolic structures.

Nomenclature and Chemical Identifiers

The systematic IUPAC name for this compound is This compound , reflecting its functional groups and substitution pattern. Key identifiers include:

Synonyms include potassium guaiacolsulfonate (CAS: 16241-25-1), sulfogaiacol, and 4-guaiacolsulfonic acid. The compound exists as a conjugate base of 4-hydroxy-3-methoxybenzenesulfonic acid (C₇H₈O₅S), with the potassium salt being pharmacologically relevant.

Classification within Arenesulfonate Compounds

This compound belongs to the arenesulfonate class, characterized by a sulfonate (-SO₃⁻) group attached to an aromatic ring. Its structure features:

- A benzene ring substituted with methoxy (-OCH₃) at C3, hydroxyl (-OH) at C4, and sulfonate at C1.

- Structural analogy to vanillic acid (4-hydroxy-3-methoxybenzoic acid), but with a sulfonate replacing the carboxylic acid group.

Compared to simpler arenesulfonates like p-toluenesulfonate, this compound exhibits reduced leaving-group reactivity due to electron-donating methoxy and hydroxyl groups, which stabilize the sulfonate moiety. This property influences its metabolic stability and interactions in biochemical systems.

Significance in Chemical Research

The compound holds interdisciplinary importance:

- Pharmaceutical Development : As a precursor to potassium guaiacolsulfonate, it serves as an expectorant in respiratory therapies.

- Biochemical Research : The sulfonate group enhances solubility, making it useful for studying enzyme-substrate interactions in aqueous media.

- Synthetic Chemistry : Its synthesis exemplifies regioselective sulfonation strategies for phenolic compounds.

Propiedades

IUPAC Name |

4-hydroxy-3-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRCGSIKAHSALR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O5S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Sulfonation with Sulfuric Acid

The most widely documented method involves the direct sulfonation of guaiacol (2-methoxyphenol) using concentrated sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group (–SO₃H) is introduced at the para position relative to the hydroxyl group.

Reaction Conditions :

Procedure :

Guaiacol is gradually added to sulfuric acid under nitrogen atmosphere to prevent oxidation. The mixture is stirred at 50–60°C until completion, followed by quenching with ice water. Neutralization with potassium hydroxide yields the potassium salt (this compound).

Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) offers a more reactive alternative, enabling sulfonation at lower temperatures.

Reaction Conditions :

Procedure :

Chlorosulfonic acid is added dropwise to guaiacol in dichloromethane. The reaction is exothermic and requires rigorous temperature control. The product is isolated via aqueous work-up and neutralized with K₂CO₃.

Catalytic Sulfonation Approaches

Methanesulfonic Acid as Catalyst

Methanesulfonic acid (MSA) enhances reaction efficiency by acting as both a solvent and catalyst.

Reaction Conditions :

Procedure :

Guaiacol is dissolved in MSA, and the mixture is heated to 40°C. After completion, the product is precipitated by adding ice-cold water and purified via recrystallization.

Acetic Anhydride-Mediated Sulfonation

This method minimizes side reactions such as over-sulfonation by using acetic anhydride as a dehydrating agent.

Reaction Conditions :

Procedure :

Guaiacol is sulfonated in the presence of acetic anhydride, which absorbs water formed during the reaction. The product is hydrolyzed with water and neutralized with KOH.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors achieve higher throughput compared to batch methods.

Key Parameters :

Advantages :

Purification and Isolation

Crude 4-hydroxy-3-methoxybenzenesulfonic acid is converted to its potassium salt via neutralization.

Steps :

-

Crystallization : Dissolve in hot water and cool to precipitate the potassium salt.

-

Drying : Lyophilization or vacuum drying yields >99% pure product.

Comparative Analysis of Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Direct H₂SO₄ sulfonation | 50–60 | 4–6 | 65–75 | 95–98 | Simplicity |

| ClSO₃H sulfonation | 0–10 | 2–3 | 80–85 | 97–99 | High yield |

| MSA-catalyzed | 40–50 | 1–2 | 70–75 | 96–98 | Fast reaction |

| Acetic anhydride-mediated | 80–90 | 3–4 | 68–72 | 94–96 | Minimal over-sulfonation |

| Continuous flow | 60–70 | 0.5–1 | 90–95 | 99+ | Scalability |

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonation and oxidation are common issues. Strategies to mitigate these include:

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) improve sulfonic acid solubility but increase costs. Water-based systems are preferred industrially for sustainability.

Recent Advances

Enzymatic Sulfonation

Emerging research explores laccase-mediated sulfonation for eco-friendly synthesis:

Análisis De Reacciones Químicas

Types of Reactions

4-hydroxy-3-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfonate group can be reduced to a sulfinic acid or thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Sulfinic acids or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-hydroxy-3-methoxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its role in cellular signaling pathways and its effects on enzyme activity.

Medicine: Utilized as an expectorant in pharmaceutical formulations to treat respiratory conditions.

Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 4-hydroxy-3-methoxybenzene-1-sulfonate as an expectorant involves increasing the volume of secretions in the respiratory tract. This is achieved by stimulating the production of mucus and enhancing the ciliary action, which helps in clearing the mucus from the airways. The compound interacts with specific receptors and enzymes involved in mucus production and secretion .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following table summarizes critical differences between 4-hydroxy-3-methoxybenzenesulfonate and structurally related sulfonate derivatives:

Structural and Functional Insights :

Substituent Positionality: The 3-methoxy-4-hydroxy arrangement in this compound is critical for its mucolytic activity, as altering substituent positions (e.g., 3-hydroxy-4-methoxybenzoic acid ) reduces its expectorant efficacy. Derivatives with bulky substituents (e.g., dithiazolone or coumarin ) exhibit reduced water solubility but enhanced lipophilicity, favoring non-polar applications.

Pharmacological vs. Industrial Applications :

- This compound ’s polar sulfonate group and potassium counterion enhance water solubility, making it suitable for respiratory formulations .

- 4-Methylbenzenesulfonates with hydrophobic groups (e.g., polyethylene glycol chains ) are tailored for surfactant or sustained-release drug systems.

Acidity and Reactivity :

- The sulfonate group (-SO₃⁻) in this compound confers strong acidity (pKa ~1–2), whereas sulfamoyl (-SO₂NH₂) or carboxylic acid (-COOH) derivatives (e.g., ) exhibit milder acidity, influencing their biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.